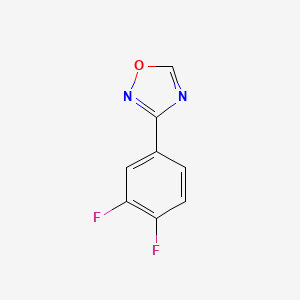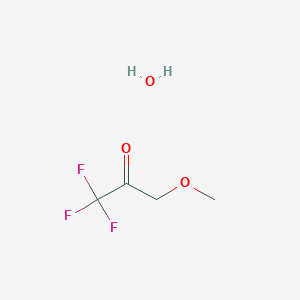
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate is a fluorinated organic compound with the molecular formula C4H5F3O2·H2O It is characterized by the presence of trifluoromethyl and methoxy groups attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through the reaction of 3-methoxypropan-2-one with trifluoromethylating agents under controlled conditions. The reaction typically involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-propan-2-one monohydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-methoxyethoxy-methoxy ethane: Similar in structure but with an additional ethoxy group.
1,1,1-Trifluoro-3-methylbutan-2-one: Similar backbone but with a methyl group instead of a methoxy group.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromine atom and a hydroxyl group instead of a methoxy group
Propriétés
Formule moléculaire |
C4H7F3O3 |
|---|---|
Poids moléculaire |
160.09 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-methoxypropan-2-one;hydrate |
InChI |
InChI=1S/C4H5F3O2.H2O/c1-9-2-3(8)4(5,6)7;/h2H2,1H3;1H2 |
Clé InChI |
GNPCWTRCLLGDJX-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C(F)(F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


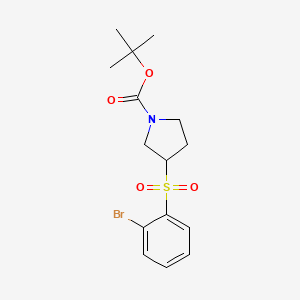
![3-[(Furan-2-ylmethyl)amino]-4-{2-[(2-methyl-1,3-dioxolan-2-yl)acetyl]hydrazinyl}-4-oxobutanoic acid (non-preferred name)](/img/structure/B12445890.png)
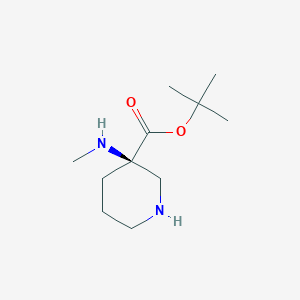
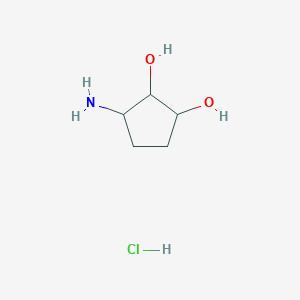


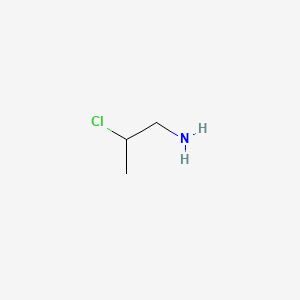
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-Chloro-3-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B12445934.png)
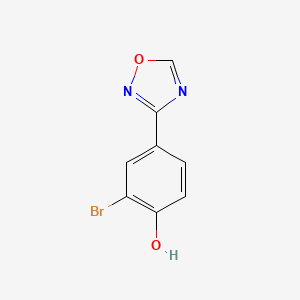

![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)
